Computed Lipophilicity (XLogP3) Differentiation: 4,6-Dichloro vs. Non-Chlorinated 2-Methyloxazolo[4,5-c]pyridine
The introduction of two chlorine atoms at positions 4 and 6 of the pyridine ring in 4,6-dichloro-2-methyloxazolo[4,5-c]pyridine results in a computed XLogP3 of 3.0, compared to an estimated XLogP3 of approximately 1.2 for the non-chlorinated parent 2-methyloxazolo[4,5-c]pyridine (CAS 78998-29-5), representing a lipophilicity increase of ~1.8 log units [1]. This difference is meaningful for medicinal chemistry campaigns where balanced lipophilicity governs membrane permeability, solubility, and off-target promiscuity risk [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Methyloxazolo[4,5-c]pyridine (CAS 78998-29-5), estimated XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated from fragment-based calculation |
Why This Matters
The ~1.8 log unit increase in lipophilicity directly influences compound partitioning, permeability, and metabolic stability, guiding the selection of this scaffold for lead optimization programs targeting intracellular or CNS-penetrant candidates.
- [1] PubChem Compound Summary for CID 641869. XLogP3-AA = 3.0. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
